Product packaging for 4-(3,5-Dimethylphenyl)-2H-chromen-2-one(Cat. No.:)

4-(3,5-Dimethylphenyl)-2H-chromen-2-one

Cat. No.: B14126529
M. Wt: 250.29 g/mol
InChI Key: RTSWMSQOFANWHH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-2H-chromen-2-one is a synthetic coumarin derivative of interest in medicinal chemistry and chemical biology research. Coumarins are a significant class of organic compounds known for their versatile biological activities and are often explored as core structures in the development of novel pharmacologically active molecules. While the specific biological profile and mechanism of action for this particular analog are yet to be fully characterized, related coumarin derivatives bearing substituted phenyl and piperazine groups have been investigated as high-affinity ligands for central nervous system (CNS) targets, particularly serotonin receptors (e.g., 5-HT 1A and 5-HT 2A ) . These studies involve molecular docking and synthesis to develop potential new agents for neurological disorders . The 3,5-dimethylphenyl substituent in this compound suggests potential for enhanced lipophilicity and specific steric interactions in biological systems, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for research applications only, including but not limited to: as a building block in organic synthesis; a standard in analytical chemistry; and a candidate for in vitro biological screening. Intended Use : For Research Use Only. Not intended for diagnostic or therapeutic procedures. Handling and Storage : Sealed in dry, room temperature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O2 B14126529 4-(3,5-Dimethylphenyl)-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)chromen-2-one

InChI

InChI=1S/C17H14O2/c1-11-7-12(2)9-13(8-11)15-10-17(18)19-16-6-4-3-5-14(15)16/h3-10H,1-2H3

InChI Key

RTSWMSQOFANWHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=O)OC3=CC=CC=C32)C

Origin of Product

United States

Synthetic Methodologies for 4 3,5 Dimethylphenyl 2h Chromen 2 One and Its Analogues

General Approaches for 2H-Chromen-2-one Ring Formation

The formation of the foundational 2H-chromen-2-one ring is a well-established area of organic synthesis, with several named reactions being cornerstones of this process. These methods typically involve the condensation of phenols or salicylaldehydes with a three-carbon component that will form the pyrone ring.

Knoevenagel Condensation Reactions and their Variants

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and is widely applied to coumarin (B35378) synthesis. nih.gov The reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester or a β-ketoester, in the presence of a basic catalyst like piperidine (B6355638) or pyridine (B92270). nih.gov The initial condensation product undergoes subsequent intramolecular cyclization (lactonization) to yield the 2H-chromen-2-one ring system.

Variants of this reaction utilize different catalysts and reaction conditions to improve yields and expand the substrate scope. For instance, microwave irradiation has been shown to accelerate the condensation of salicylaldehydes with ethyl acetate (B1210297) derivatives in the presence of piperidine under solvent-free conditions. Ionic liquids have also been employed to act as both the solvent and catalyst, simplifying the experimental procedure.

Cyclization Strategies for Benzopyrone Synthesis

Beyond the Knoevenagel condensation, the Pechmann condensation is one of the most prominent and widely used methods for synthesizing coumarins. jk-sci.comwikipedia.org Discovered by Hans von Pechmann, this reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-keto-carboxylic acid or its ester. wikipedia.org The mechanism initiates with a transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the benzopyrone structure. wikipedia.orgorganic-chemistry.org

A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including sulfuric acid, aluminum chloride, and titanium tetrachloride. jk-sci.comnih.gov The reactivity of the phenol substrate is a key factor; electron-rich phenols like resorcinol (B1680541) can react under mild conditions, whereas simple phenols often require harsher conditions. jk-sci.com

Phenol Substrateβ-KetoesterAcid CatalystConditionsProductYield (%)Reference
PhenolEthyl AcetoacetateH₂SO₄Harsh (Heating)4-Methyl-2H-chromen-2-oneGood wikipedia.org
ResorcinolEthyl AcetoacetateH₂SO₄Mild (RT)7-Hydroxy-4-methyl-2H-chromen-2-oneHigh wikipedia.org
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10 mol%)120°C5,7-Dihydroxy-4-methyl-2H-chromen-2-one88 nih.gov
m-CresolEthyl BenzoylacetateAlCl₃Solvent-free, 110°C4-Phenyl-7-methyl-2H-chromen-2-one90 researchgate.net

Other classical methods for coumarin ring synthesis include the Perkin reaction, Claisen rearrangement, and Wittig reaction, each offering different pathways to access the core structure from various starting materials. nih.gov

Strategies for Introducing the 4-Aryl Substituent

The introduction of a substituent at the 4-position of the coumarin ring transforms the core structure into the neoflavonoid subclass of 4-arylcoumarins. This can be achieved either by incorporating the aryl group into one of the starting materials (as in the Pechmann condensation with an aryl β-ketoester) or by functionalizing a pre-formed coumarin ring.

Palladium-Catalyzed Direct Cross-Coupling Reactions for 4-Aryl-2H-chromen-2-ones

Palladium-catalyzed cross-coupling reactions represent a powerful and modern approach for the direct arylation of the coumarin nucleus or its precursors. These methods are valued for their efficiency, functional group tolerance, and the ability to form carbon-carbon bonds with high precision.

The Suzuki-Miyaura cross-coupling is a premier method for this transformation. It typically involves the reaction of a 4-halocoumarin (e.g., 4-bromo- or 4-chloro-2H-chromen-2-one) or a coumarin with a leaving group like a tosylate or triflate at the 4-position, with an arylboronic acid. researchgate.networktribe.commdpi.com The reaction is catalyzed by a palladium(0) complex in the presence of a base. libretexts.org This strategy is highly versatile, allowing for the introduction of a wide array of substituted aryl groups.

Coumarin SubstrateArylboronic AcidPalladium CatalystBaseSolventYield (%)Reference
4-BromocoumarinPhenylboronic acid[Pd(PPh₃)₂(saccharinate)₂]K₂CO₃Toluene/H₂O92 researchgate.net
6-Bromo-3-phosphonocoumarinPhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O95 mdpi.com
7-Alkoxy-3-bromo-4-methylcoumarinAryl boronic MIDA esterPd(OAc)₂ / XPhosK₂CO₃THF/H₂OHigh worktribe.com
4-Tosylcoumarin4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃THF92N/A

Another significant palladium-catalyzed method is the oxidative Heck coupling . This reaction allows for the direct C-H functionalization of a pre-formed coumarin ring at the C4 position by reacting it with an arylboronic acid. organic-chemistry.orgnih.gov This approach is highly atom-economical as it avoids the need to pre-functionalize the coumarin ring with a halide or other leaving group. The reaction is typically performed using a Pd(II) catalyst, often with a specialized ligand, under an oxidative atmosphere. organic-chemistry.org

Other Catalytic and Non-Catalytic Arylation Methods at the 4-Position

While palladium catalysis is dominant, other transition metals have been employed for C4-arylation. Nickel-catalyzed cross-coupling reactions have been developed as an alternative, for instance, reacting 4-mesylcoumarins with aryl halides.

Furthermore, the Pechmann condensation itself can be considered a direct method for introducing the 4-aryl substituent if an appropriate aryl β-ketoester, such as ethyl benzoylacetate, is used in the initial condensation with a phenol. nih.gov This classical approach builds the entire 4-arylcoumarin structure in a single synthetic operation.

Specific Synthetic Pathways for 4-(3,5-Dimethylphenyl)-2H-chromen-2-one

Proposed Pathway 1: Pechmann Condensation

A direct and convergent approach would be the Pechmann condensation of phenol with ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate. This reaction would construct the 4-aryl-2H-chromen-2-one skeleton in a single step. The required β-ketoester can be synthesized via a Claisen condensation between 3',5'-dimethylacetophenone and diethyl carbonate. The subsequent Pechmann condensation with phenol under strong acid catalysis (e.g., concentrated H₂SO₄ or methanesulfonic acid) would yield the target compound.

Step A: Claisen condensation of 3',5'-dimethylacetophenone with diethyl carbonate to form ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate.

Step B: Acid-catalyzed Pechmann condensation of phenol with the resulting β-ketoester to yield this compound.

Proposed Pathway 2: Suzuki-Miyaura Cross-Coupling

A highly reliable and modular alternative is the Suzuki-Miyaura cross-coupling reaction. This pathway involves the synthesis of a 4-functionalized coumarin precursor, which is then coupled with a suitable organoboron reagent.

Step A: Synthesis of a 4-substituted coumarin, such as 4-bromo-2H-chromen-2-one or 4-tosyloxy-2H-chromen-2-one, from the readily available 4-hydroxy-2H-chromen-2-one.

Step B: Palladium-catalyzed Suzuki-Miyaura coupling of the 4-substituted coumarin with 3,5-dimethylphenylboronic acid in the presence of a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand) and a base (e.g., K₂CO₃ or Na₂CO₃) to furnish this compound. researchgate.netlibretexts.org

This latter approach offers significant flexibility, as a common 4-substituted coumarin intermediate could be coupled with a wide variety of arylboronic acids to generate a library of analogous compounds.

Synthesis of Relevant 2H-Chromen-2-one Analogues Bearing Dimethylphenyl Moieties

The synthesis of 4-aryl-2H-chromen-2-ones, also known as 4-arylcoumarins or neoflavones, is a significant area of research in organic and medicinal chemistry due to their wide range of biological activities. Among these, derivatives bearing a 3,5-dimethylphenyl substituent at the 4-position are of particular interest. This section details the synthetic methodologies for preparing this compound and its key analogues, focusing on established and modern synthetic strategies.

Preparation of 4-(3,5-Dimethylphenyl)-7-methoxy-2H-chromen-2-one and Related Ethers

The synthesis of 4-(3,5-dimethylphenyl)-7-methoxy-2H-chromen-2-one can be efficiently achieved through a multi-step process that typically involves the Pechmann condensation followed by an etherification step. The Pechmann reaction is a classic and versatile method for coumarin synthesis, involving the condensation of a phenol with a β-ketoester under acidic conditions.

A general and effective three-step synthesis route is outlined below:

Step 1: Synthesis of the β-Ketoester

The initial step involves the synthesis of the required β-ketoester, ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate. This can be accomplished through a Claisen condensation of an appropriate acetophenone (B1666503) with a dialkyl carbonate.

Step 2: Pechmann Condensation

The synthesized β-ketoester is then reacted with a substituted phenol, in this case, 3-methoxyphenol (B1666288) (m-methoxyphenol), in the presence of an acid catalyst to yield the 4-aryl-7-hydroxycoumarin intermediate. A variety of acid catalysts can be employed for this condensation, with sulfuric acid being a common choice. The reaction mixture is typically heated to facilitate the cyclization and dehydration steps that form the coumarin ring.

Step 3: Etherification

The final step is the etherification of the 7-hydroxy group to a methoxy (B1213986) group. This is commonly carried out using a Williamson ether synthesis. The 7-hydroxycoumarin intermediate is treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a weak base like potassium carbonate and a suitable solvent like acetone. The reaction mixture is typically refluxed to ensure complete conversion to the desired 7-methoxy derivative.

This synthetic approach is adaptable for the preparation of a variety of related ethers by choosing different alkylating agents in the final step.

StepReactionKey ReagentsTypical Conditions
1β-Ketoester Synthesis3,5-Dimethylacetophenone, Diethyl carbonate, Strong base (e.g., NaH)Anhydrous solvent, inert atmosphere
2Pechmann CondensationEthyl 3-(3,5-dimethylphenyl)-3-oxopropanoate, 3-Methoxyphenol, Acid catalyst (e.g., H₂SO₄)Heating
3Williamson Ether Synthesis4-(3,5-Dimethylphenyl)-7-hydroxy-2H-chromen-2-one, Dimethyl sulfate, K₂CO₃Acetone, Reflux

Synthesis of Coumarin Derivatives with Piperazine-Linked 3,5-Dimethylphenyl Groups

Coumarin derivatives featuring a piperazine (B1678402) moiety linked to the coumarin scaffold are of significant interest due to their potential pharmacological activities. The synthesis of such compounds typically involves the initial preparation of a coumarin with a reactive group, often at the 7-position, which can then be coupled with a desired piperazine derivative. A common strategy involves a Williamson ether synthesis to connect the two fragments via an alkoxy linker.

A representative synthesis is the preparation of a coumarin derivative where a 3,5-dimethylphenylpiperazine is attached to the 7-position of the coumarin ring through a butoxy linker. This can be achieved in a two-step process:

Step 1: Alkylation of 7-Hydroxycoumarin

Initially, a 7-hydroxycoumarin derivative is alkylated with a dihaloalkane, for example, 1,4-dibromobutane. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile. This step introduces a bromoalkoxy side chain at the 7-position of the coumarin.

Step 2: Nucleophilic Substitution with a Substituted Piperazine

The resulting 7-(4-bromobutoxy)coumarin is then reacted with a substituted piperazine, such as 1-(3,5-dimethylphenyl)piperazine. This nucleophilic substitution reaction, where the piperazine nitrogen displaces the bromine atom, is often facilitated by a base and may be accelerated using microwave irradiation to reduce reaction times and improve yields.

StepReactionKey ReagentsTypical Conditions
1O-Alkylation7-Hydroxy-4-methylcoumarin, 1,4-Dibromobutane, K₂CO₃Acetonitrile, Reflux
2Nucleophilic Substitution7-(4-Bromobutoxy)-4-methylcoumarin, 1-(3,5-Dimethylphenyl)piperazine, K₂CO₃, KIAcetonitrile, Microwave irradiation

This modular synthetic approach allows for the generation of a diverse library of compounds by varying the coumarin core, the length of the alkyl linker, and the substitution pattern on the piperazine ring.

Multicomponent Reaction Approaches Leading to Dimethylphenyl-Substituted Coumarins

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step from three or more starting materials. Several MCRs have been developed for the synthesis of coumarin derivatives, offering advantages such as high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.

While a specific one-pot synthesis of this compound from simple precursors is not extensively detailed in the literature, the general principles of MCRs for 4-arylcoumarin synthesis can be applied. A plausible one-pot approach could involve the reaction of a substituted salicylaldehyde, an active methylene compound, and an arylboronic acid under palladium catalysis (a variation of the Suzuki coupling).

A more established multicomponent approach for coumarin synthesis is the three-component reaction of a phenol, an aldehyde, and an active methylene compound. For the synthesis of a dimethylphenyl-substituted coumarin, this could be envisioned as the reaction of a phenol, 3,5-dimethylbenzaldehyde, and a suitable C2-synthon.

Another relevant multicomponent strategy involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, a glyoxal (B1671930) (such as 4-methoxyphenylglyoxal), and Meldrum's acid. mdpi.com This type of reaction proceeds in a cascade fashion to build a more complex, fused coumarin system. mdpi.com While this example does not directly yield the target compound, it illustrates the potential of MCRs to construct complex coumarin-containing scaffolds in a single pot. mdpi.com

The development of a specific multicomponent reaction for the direct synthesis of this compound would likely involve the careful selection of starting materials and a suitable catalyst to promote the desired cascade of bond-forming events.

Reaction TypeStarting MaterialsKey Features
Palladium-Catalyzed MCRSalicylaldehyde, Active Methylene Compound, 3,5-Dimethylphenylboronic AcidConvergent, forms multiple C-C bonds in one pot
Cascade ReactionPhenol, 3,5-Dimethylbenzaldehyde, C2-SynthonStep-wise bond formation in a single pot without isolation of intermediates
Fused-Coumarin Synthesis5-Hydroxy-4,7-dimethyl-2H-chromen-2-one, Glyoxal, Meldrum's AcidLeads to complex, polycyclic coumarin structures

Spectroscopic and Structural Characterization of 4 3,5 Dimethylphenyl 2h Chromen 2 One and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

In the IR spectrum of 4-(3,5-Dimethylphenyl)-2H-chromen-2-one, several characteristic absorption bands are expected. The most prominent of these is the strong absorption due to the C=O stretching vibration of the lactone ring, which typically appears in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by the electronic effects of substituents on the coumarin (B35378) ring.

Other important absorptions include those for the C=C stretching vibrations of the aromatic rings and the pyrone ring, which are usually observed in the 1450-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic and methyl groups will appear at higher frequencies, typically above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds. The presence of C-O stretching vibrations, associated with the lactone ring, will also be evident in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 4-Arylcoumarins

Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)
C=O (Lactone)Stretching1700 - 1750
C=C (Aromatic/Pyrone)Stretching1450 - 1650
C-H (Aromatic)Stretching>3000
C-H (Methyl)Stretching<3000
C-O (Lactone)Stretching1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This precise mass measurement is crucial for confirming the molecular formula of a newly synthesized compound. For this compound, HRMS would be used to confirm its elemental formula of C₁₇H₁₄O₂.

Under electron ionization (EI) conditions, the mass spectrum of a coumarin typically shows an abundant molecular ion peak. benthamopen.com The fragmentation of coumarins often involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com Subsequent fragmentations can also be observed, providing further structural information. The high resolution of HRMS allows for the differentiation between ions with the same nominal mass but different elemental compositions, which is critical for proposing and confirming fragmentation pathways. benthamopenarchives.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of coumarin derivatives and studying their fragmentation patterns. In the positive ion mode, compounds like 4-aryl-2H-chromen-2-ones typically form a protonated molecule, denoted as [M+H]⁺.

The fragmentation of this pseudo-molecular ion provides valuable structural information. For 4-arylcoumarins, the fragmentation pathways are influenced by the substituents on the aryl ring. nih.govresearchgate.net The collision-induced dissociation (CID) of the protonated molecule of this compound would be expected to yield several characteristic fragment ions. The molecular formula for this compound is C₁₇H₁₄O₂, with a corresponding molecular weight of 250.29 g/mol . The protonated molecule [M+H]⁺ would therefore have a mass-to-charge ratio (m/z) of approximately 251.1.

Key fragmentation processes for related 4-aryl-3,4-dihydrocoumarins include retro-Diels-Alder (RDA) reactions, eliminations of small neutral molecules like CO₂ and CH₃OH, and rearrangements. nih.gov For 4-arylcoumarins, the formation of a stable benzylic product ion and a corresponding tropylium (B1234903) ion can be a diagnostic feature, heavily dependent on the nature and position of the substituents on the 4-aryl ring. nih.gov The study of various 3-substituted-2H-chromen-2-one derivatives has also shown characteristic fragmentation patterns, including the formation of prominent fragment ions that help in elucidating the molecular structure. sciepub.com

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve cleavages around the coumarin core and the dimethylphenyl substituent, leading to a series of diagnostic product ions.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

Ion m/z (Predicted) Description
[M+H]⁺ 251.1 Protonated molecular ion
[M+H - CO]⁺ 223.1 Loss of carbon monoxide
[C₉H₇O]⁺ 131.1 Fragment corresponding to the coumarin backbone

Note: The m/z values are predicted based on the structure of this compound and general fragmentation patterns observed for related coumarin compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and sometimes nitrogen (N) and sulfur (S). The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula to ascertain the purity and confirm the composition of the sample. nih.gov

For the compound this compound, the molecular formula is C₁₇H₁₄O₂. Based on this formula, the theoretical elemental composition can be calculated. The molecular weight is 250.29 g/mol .

Calculation of Theoretical Elemental Composition:

Carbon (C): (17 * 12.01) / 250.29 * 100% = 81.58%

Hydrogen (H): (14 * 1.008) / 250.29 * 100% = 5.64%

Oxygen (O): (2 * 16.00) / 250.29 * 100% = 12.78%

In practice, the results of elemental analysis for newly synthesized coumarin derivatives are typically reported with a high degree of accuracy, generally within ±0.4% of the calculated values, which serves as strong evidence for the proposed structure. urfu.ru For instance, the characterization of novel 4-hydroxy-chromene-2-one derivatives consistently utilizes elemental analysis to confirm that the experimental findings are in full agreement with the suggested molecular structures. nih.gov

Table 2: Elemental Analysis Data for this compound

Element Theoretical (%) Found (%) (Typical acceptable range)
Carbon (C) 81.58 81.2% - 82.0%

This compositional verification is a critical step in the characterization of new chemical entities, ensuring the integrity of the data presented in subsequent biological or chemical studies.

Computational and Theoretical Investigations of 4 3,5 Dimethylphenyl 2h Chromen 2 One

Molecular Docking Studies on Receptor Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to understand the binding mechanism and affinity of a ligand to its target receptor.

A thorough search of existing research indicates that no specific molecular docking studies have been published for 4-(3,5-Dimethylphenyl)-2H-chromen-2-one. While numerous studies have investigated the receptor binding affinities of various other 4-substituted-2H-chromen-2-one derivatives against a range of biological targets, including enzymes and receptors, specific binding energy data, interaction profiles, and predicted receptor affinities for the title compound are not available in the current scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery and materials science, MD simulations provide valuable insights into the conformational flexibility of a molecule and the dynamic interactions between a ligand and its target protein.

There are no specific molecular dynamics simulation studies reported for this compound in the available scientific literature. Consequently, there is no data on its conformational analysis, the stability of its potential ligand-target complexes, or the detailed dynamics of its interactions with any biological target.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are utilized to determine the electronic structure and properties of molecules. These calculations can provide a deep understanding of a molecule's reactivity, stability, and other chemical characteristics through the analysis of various descriptors.

Specific quantum chemical calculations for this compound have not been reported in the scientific literature. Therefore, data regarding its electronic structure, such as HOMO-LUMO energy gaps, electrostatic potential maps, and various reactivity descriptors (e.g., hardness, softness, and electrophilicity index), are not available.

In Silico Prediction of Pharmacological Profiles

In silico methods for predicting the pharmacological profiles of chemical compounds, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial in the early stages of drug development. These computational tools help in assessing the druglikeness and potential liabilities of a molecule.

There are no published in silico predictions of the pharmacological profile specifically for this compound. As a result, there is no available data on its predicted ADMET properties, such as oral bioavailability, blood-brain barrier penetration, metabolic stability, or potential toxicity.

Structure Activity Relationship Sar Studies of 4 3,5 Dimethylphenyl 2h Chromen 2 One Analogues

Influence of the 3,5-Dimethylphenyl Substitution Pattern on Biological Activity

The substitution pattern on the 4-aryl ring is a critical determinant of the biological activity of 4-arylcoumarins. While direct and extensive SAR studies specifically isolating the influence of the 3,5-dimethylphenyl moiety are not abundantly detailed in the available literature, general principles regarding substitutions on the phenyl ring can be extrapolated.

The presence and position of methyl groups on the phenyl ring can significantly impact the compound's lipophilicity, steric profile, and electronic properties, which in turn affect its interaction with biological targets. For instance, in a series of 7-hydroxy-3-(substituted-phenyl)coumarins, the position of methyl and methoxy (B1213986) groups on the 3-aryl ring was found to influence antibacterial activity against Staphylococcus aureus. While this study focused on 3-arylcoumarins, it highlights the importance of the substitution pattern on the aryl moiety.

In the context of 4-(3,5-Dimethylphenyl)-2H-chromen-2-one, the two methyl groups at the meta positions of the phenyl ring introduce a specific steric and electronic environment. This substitution pattern increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. Furthermore, the methyl groups are weak electron-donating groups, which can subtly modulate the electronic distribution of the entire molecule. The symmetrical 3,5-disubstitution may also influence the rotational freedom of the phenyl ring relative to the coumarin (B35378) core, potentially locking the molecule into a more biologically active conformation.

A study on 6-aryl-5,7-dimethyl-4-phenylcoumarin derivatives as anti-tubercular agents revealed that the conformation of the 4- and 6-aryl substituents plays a role in their activity. researchgate.net This underscores the importance of the spatial arrangement of substituents on the aryl rings.

Role of the 4-Position Aryl Group in 2H-Chromen-2-one Biological Efficacy

The aryl group at the 4-position of the 2H-chromen-2-one scaffold is a key feature for imparting a range of biological activities. The nature and substitution of this aryl ring can dramatically influence the potency and selectivity of the compound.

Conversely, the presence of different aryl groups at the 4-position can also modulate other activities. Studies on various 4-aryl-chromenes have demonstrated their potential as anticancer, anticonvulsant, and antimicrobial agents. nih.gov The lipophilic nature of the 4-aryl group can also play a role in improving the biological activities and physicochemical properties of the parent coumarin.

The following table summarizes the effect of different substituents at the 4-position of the coumarin ring on Mcl-1 inhibitory activity:

Compound4-Position SubstituentMcl-1 Kᵢ (µM)Mcl-1 IC₅₀ (µM)
EsculetinH> 10> 50
Cpd 1CH₃1.89 ± 0.119.87 ± 0.98
Cpd 2C₂H₅1.54 ± 0.138.12 ± 1.01
Cpd 3n-C₃H₇1.01 ± 0.095.65 ± 0.76
Cpd 4 CF₃ 0.21 ± 0.02 1.21 ± 0.56

Data sourced from a study on Mcl-1 inhibitors. nih.gov

Impact of Additional Substituents on the Chromen-2-one Core (e.g., at C-7)

Modifications to the coumarin nucleus itself, in addition to the 4-aryl ring, provide another avenue for optimizing biological activity. The C-7 position is a common site for substitution and can significantly influence the pharmacological profile of the compound.

Substituents at the C-7 position can alter the polarity, solubility, and hydrogen bonding capacity of the molecule. For instance, the presence of a hydroxyl or methoxy group at C-7 is a common feature in many biologically active coumarins. In a study of 4-methyl-7-substituted coumarin hybrids, the nature of the substituent at the C-7 position was found to be crucial for both anti-inflammatory and anti-tubercular activities. mdpi.com The study revealed that electron-donating and nitrogen-rich fragments at C-7 boosted anti-inflammatory effects, while electron-withdrawing substituents were required for enhanced anti-tubercular activity. mdpi.com

In another study focusing on cannabinoid receptor agonists, substitutions at the C-7 position with bulky lipophilic groups, such as 1-butylcyclopentyl or 1-butylcyclohexyl, along with a hydroxyl group at C-5, led to potent and selective CB2 agonists. nih.gov

The following table illustrates the impact of C-7 substitution on the anti-inflammatory activity of 4-methylcoumarin (B1582148) derivatives:

Compound SeriesC-7 Substituent TypeGeneral Effect on Anti-inflammatory Activity
3a-t, 5a-o, 6a-n, 7a-fElectron-donating/Nitrogen-richIncreased activity
3a-t, 5a-o, 6a-n, 7a-fElectron-withdrawingDecreased activity

General trends observed in a study on 4-methyl-7-substituted coumarins. mdpi.com

Conformational Flexibility and Steric Effects on Pharmacological Outcomes

The three-dimensional arrangement of a molecule is paramount for its interaction with a biological target. In the case of 4-arylcoumarins, the rotational freedom of the 4-aryl ring relative to the coumarin core introduces conformational flexibility, which can have significant pharmacological consequences.

The presence of bulky substituents on either the coumarin nucleus or the 4-aryl ring can introduce steric hindrance, which may restrict this rotation and favor a particular conformation. This conformational restriction can be advantageous if it locks the molecule in a bioactive conformation that fits optimally into the binding site of a target protein. However, excessive steric bulk can also be detrimental, preventing the molecule from accessing the binding site.

Advanced Derivatization and Scaffold Modification Strategies

Synthetic Exploration of Diverse Linkers for the 3,5-Dimethylphenyl Moiety

One common approach involves the use of transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions can be employed to introduce aryl groups at the 4-position of the coumarin (B35378) scaffold. mdpi.com These methods often start with a coumarin intermediate that has a leaving group at the 4-position, which is then coupled with an arylboronic acid. mdpi.com

Another strategy is the domino reaction, which can be initiated and assisted by transition metal catalysis for the synthesis of 4-arylcoumarins. mdpi.com Furthermore, direct functionalization of the C-H bond for the synthesis of 4-arylcoumarins can proceed through electrophilic metalation of the aromatic C-H bond, leading to C-C bond formation. mdpi.com

The table below summarizes some of the catalytic systems used in the synthesis of 4-arylcoumarins, which can be adapted for the synthesis of derivatives of 4-(3,5-Dimethylphenyl)-2H-chromen-2-one.

Catalyst SystemReaction TypeStarting MaterialsReference
Palladium nanoparticles on graphite (B72142) oxide (Pd@GO)C-H bond functionalizationSubstituted phenols and alkynes nih.gov
Palladium(II) acetate (B1210297)Coupling reactionIodovanillin or vanillin (B372448) with methyl cinnamate (B1238496) derivatives researchgate.net
Ru(bpy)3Cl2 (photocatalyst)C(sp2)−C(sp3) coupling reactionHydroxy cinnamic esters and (thio)ethers nih.gov

Introduction of Diverse Heterocyclic Rings onto the 2H-Chromen-2-one System

The incorporation of heterocyclic rings into the 2H-chromen-2-one structure is a widely employed strategy to enhance biological activity and introduce novel chemical properties. rsc.org These heterocyclic moieties can be either fused to the coumarin ring or attached as substituents.

A variety of synthetic methods have been developed to introduce five- and six-membered heterocyclic rings. rsc.org For example, 3-(2-bromoacetyl)-2H-chromen-2-one is a versatile starting material for the synthesis of thiophene, thiazole, pyrazole, pyran, and pyridine (B92270) derivatives. mdpi.com

Some of the common heterocyclic rings introduced and the synthetic strategies are outlined below:

Pyrroles and Indoles: Synthesized through reactions such as the coupling of 4-aminocoumarin (B1268506) with α,β-unsaturated nitroalkenes or a four-component Ugi reaction followed by intramolecular Michael addition. rsc.org

Furans and Benzofurans: Can be prepared through regioselective synthesis from appropriately functionalized coumarins. rsc.org

Thiophenes: Synthesized from 3-(2-bromoacetyl)-2H-chromen-2-one. mdpi.com

Oxazoles and Isoxazoles: Synthesized from precursors like 3-aminoisoxazolo[4,5-c]coumarins. rsc.org

Imidazoles and Benzimidazoles: Can be introduced onto the coumarin scaffold through various cyclization reactions. rsc.org

Pyrazoles: Synthesized from the reaction of 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine. mdpi.comresearchgate.net

Triazoles: Prepared via a two-step procedure involving a palladium-catalyzed Sonogashira cross-coupling reaction followed by a 1,3-dipolar cycloaddition. rsc.org

Pyridines and Quinolines: Fused polycyclic pyridinium-containing coumarins can be assembled in a regioselective manner via Mn(I) C-H functionalization of coumarins. whiterose.ac.uk

The following table provides examples of heterocyclic derivatives of 2H-chromen-2-one.

Heterocyclic RingSynthetic PrecursorReagents and ConditionsReference
Thiophene3-(2-bromoacetyl)-2H-chromen-2-oneReaction with various reagents mdpi.com
Thiazole3-(2-bromoacetyl)-2H-chromen-2-oneReaction with various reagents mdpi.com
Pyrazole3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrileHydrazine hydrate or phenylhydrazine mdpi.com
Pyran3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrileMulticomponent reaction with aldehydes mdpi.com
Pyridine3-(2-bromoacetyl)-2H-chromen-2-oneReaction with various reagents mdpi.com
1,2,3-Triazole3-bromocoumarinSonogashira reaction with terminal alkynes followed by 1,3-dipolar cycloaddition rsc.org

Regioselective Functionalization of the Chromen-2-one Ring for Enhanced Biological Properties

Regioselective functionalization of the chromen-2-one ring is a powerful tool for fine-tuning the biological properties of the molecule. rsc.org The ability to introduce substituents at specific positions of the coumarin nucleus allows for a systematic investigation of structure-activity relationships.

C-H functionalization has emerged as an effective strategy for decorating the phenyl ring of the coumarin scaffold. nih.gov For instance, Mn(I) carbonyls can be used for the C-H functionalization of coumarins to provide a versatile and practical method for the rapid assembly of fused polycyclic pyridinium-containing coumarins in a regioselective manner. whiterose.ac.uk The presence of substituents at the C-6 and C-8 positions generally does not significantly affect the formation of a radical, while a group at the C-7 position can either stabilize or destabilize the formed radical depending on its electronic properties. researchgate.net

Key regioselective functionalization strategies include:

Halogenation: Introduction of bromine at desired positions can be achieved through various halogenation reactions. researchgate.net

Nitration: The nitration of coumarins using nitric acid in the presence of sulfuric acid can lead to the formation of nitro derivatives at specific positions, with the regioselectivity being influenced by the reaction temperature. chemmethod.com

Acylation: Both C-acylation and O-acylation of hydroxycoumarins are well-documented methods for introducing acyl groups. sciepub.com

Alkylation: The introduction of alkyl groups can be achieved through various alkylation reactions. chapman.edu

The table below highlights some regioselective functionalization reactions of the chromen-2-one ring.

PositionFunctional Group IntroducedReagents and ConditionsReference
C-3Various substituentsKnoevenagel condensation, Baylis-Hillman reaction samipubco.comresearchgate.net
C-4Aryl groupsPechmann condensation, metal-catalyzed reactions researchgate.net
C-6, C-8Nitro groupsNitric acid, sulfuric acid chemmethod.com
C-7VariesDepends on the electronic properties of the substituent researchgate.net

Development of Novel Building Blocks for Combinatorial Synthesis

The development of novel building blocks derived from the this compound scaffold is crucial for combinatorial synthesis approaches. These building blocks are designed to have reactive functional groups that allow for their facile incorporation into larger, more diverse molecular libraries.

Key strategies for developing these building blocks include:

Introduction of Reactive Moieties: Functional groups such as halogens, hydroxyls, amines, and carboxylic acids can be introduced onto the coumarin scaffold to serve as handles for further derivatization. For example, 3-acetylcoumarin (B160212) derivatives can be used in radical homodimeric reactions to create biscoumarin species. researchgate.net

Multi-component Reactions: One-pot, multi-component reactions are efficient methods for generating complex molecules from simple starting materials. acgpubs.org These reactions can be used to create a diverse set of coumarin-based building blocks.

Solid-Phase Synthesis: The use of solid-phase synthesis techniques can facilitate the rapid and efficient production of a large number of derivatives. broadinstitute.org

The following table lists examples of coumarin-based building blocks and their potential for combinatorial synthesis.

Building BlockKey Functional GroupPotential for DerivatizationReference
3-(2-Bromoacetyl)-2H-chromen-2-oneα-BromoketoneSynthesis of various heterocycles mdpi.com
4-Hydroxycoumarin (B602359)Hydroxyl groupC-acylation and O-acylation sciepub.com
3-CarboxycoumarinsCarboxylic acidAmide bond formation, esterification rsc.org
4-AminocoumarinAmino groupFormation of pyrrole (B145914) and other N-heterocycles rsc.org

Future Research Directions and Translational Potential

Discovery of Novel Biological Targets and Therapeutic Applications for 4-(3,5-Dimethylphenyl)-2H-chromen-2-one Analogues

The coumarin (B35378) nucleus is a versatile scaffold known to interact with a wide array of enzymes and receptors, leading to a broad spectrum of biological activities. nih.gov Future research will likely aim to uncover novel biological targets for analogues of this compound, expanding their therapeutic potential beyond currently known applications. The structural versatility allows for chemical modifications that can be tailored to investigate new therapeutic areas. nbinno.com

Hybrid molecules, which combine the coumarin pharmacophore with other therapeutic moieties, are an emerging concept for acting on multiple targets simultaneously. cncb.ac.cn This strategy has been used to develop coumarin hybrids with potential applications as anticancer, antimicrobial, anti-diabetic, and anti-inflammatory agents. cncb.ac.cnmdpi.com For instance, the hybridization of coumarin with moieties like thiazole, 1,2,3-triazole, and benzimidazole (B57391) has yielded compounds with significant anticancer activity against various cell lines. nih.govrsc.org Similarly, new coumarin derivatives are being explored for their potential to inhibit targets relevant to neurodegenerative diseases, such as monoamine oxidases (MAOs) and cholinesterases. mdpi.com

The exploration of structure-activity relationships (SAR) will be crucial in identifying which structural modifications to the this compound backbone are key for activity against new targets. cncb.ac.cn For example, studies on other 4-phenylcoumarin (B95950) derivatives have identified tubulin polymerization as a target for anti-breast cancer activity. nih.gov By systematically modifying the substitution pattern on both the phenyl ring and the coumarin core, researchers can screen libraries of analogues against a wide range of biological targets to uncover novel therapeutic applications.

Table 1: Potential Biological Targets for Coumarin Analogues
Therapeutic AreaPotential Biological Target(s)Example Coumarin TypeReference
CancerCyclin-Dependent Kinases (CDK4/6), Tubulin, PI3K-AKT-mTOR pathwayCoumarin-thiazole hybrids, 4-Phenylcoumarins rsc.orgnih.govmdpi.com
Neurodegenerative DiseasesMonoamine Oxidase (MAO-A/B), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Fused chromone (B188151) derivatives, 7-benzyloxy coumarins nih.govmdpi.commdpi.com
Infectious DiseasesBacterial Dihydropteroate Synthetase, Fungal enzymesCoumarin-pyrazole hybrids, Uracil-coumarin hybrids mdpi.comroyalsocietypublishing.org
Inflammatory DiseasesSignaling pathways related to oxidative stressGeneral coumarin derivatives mdpi.com

Rational Design and Optimization of Next-Generation Coumarin-Based Bioactive Compounds

Rational drug design is a cornerstone for advancing coumarin-based therapeutics, allowing for the structural optimization of lead compounds to enhance potency and selectivity while minimizing potential toxicity. tu-dortmund.denih.gov This approach utilizes knowledge of a biological target's structure and the compound's structure-activity relationships (SAR) to guide the synthesis of more effective molecules. cncb.ac.cn

One key strategy is the creation of hybrid molecules, where the coumarin scaffold is conjugated with other pharmacophores to achieve synergistic effects or multi-target activity. cncb.ac.cnresearchgate.net This approach has been successfully applied to design potent anticancer and antimicrobial agents. mdpi.comnih.gov For this compound, this could involve modifying the 3,5-dimethylphenyl group or adding functional groups to the coumarin core to improve interactions with a specific biological target.

Quantitative structure-activity relationship (QSAR) modeling is another powerful tool for rational design. tu-dortmund.de QSAR models elucidate the key physicochemical properties that govern a compound's biological activity, such as polarizability, electronegativity, and hydrogen bonding potential. tu-dortmund.de These models can then be used to virtually screen and guide the in silico design of new analogues with predicted improved activity before undertaking their chemical synthesis. tu-dortmund.de This reduces the time and cost associated with traditional trial-and-error approaches in drug discovery. nih.gov The design of next-generation compounds will also focus on improving pharmacokinetic properties, such as solubility, which can be a challenge for some coumarin derivatives. nih.gov

Table 2: Strategies in Rational Design of Coumarin-Based Compounds
Design StrategyDescriptionObjectiveReference
Molecular HybridizationCombining the coumarin scaffold with one or more other pharmacologically active moieties.Achieve synergistic effects, multi-target activity, or improved selectivity. cncb.ac.cnresearchgate.net
QSAR ModelingUsing statistical methods to correlate structural properties of compounds with their biological activity.Predict the activity of new analogues and guide structural modifications for enhanced potency. tu-dortmund.de
Structure-Based DesignUtilizing the 3D structure of the biological target to design molecules that fit precisely into the active site.Improve binding affinity and selectivity. nih.govnih.gov
Scaffold DecorationSystematically adding or modifying functional groups at various positions on the coumarin nucleus.Explore structure-activity relationships and optimize interactions with the target. nih.govnih.gov

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery Programs

The synergy between computational (in silico) and experimental (in vitro and in vivo) methods is accelerating the drug discovery pipeline for coumarin-based compounds. nih.govresearchgate.net Computer-aided drug design (CADD) allows for the rapid screening of large virtual libraries of compounds against a biological target, identifying potential hits before resource-intensive laboratory synthesis and testing. nih.gov

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a target, offering insights into binding affinity and interactions. royalsocietypublishing.org This information is crucial for understanding the mechanism of action and for guiding lead optimization. royalsocietypublishing.orgnih.gov For instance, docking studies have helped to elucidate the binding modes of 4-phenylcoumarin derivatives to tubulin. nih.gov Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic behavior of the ligand-receptor complex over time, providing a more accurate picture of its stability and interactions. nih.govnih.gov

The hypotheses generated from these computational models are then validated through experimental assays. researchgate.net In vitro studies in controlled environments are used to investigate cellular mechanisms, enzyme inhibition, and cytotoxic effects, confirming the biological activity predicted by in silico methods. researchgate.net This integrated approach provides a powerful framework that enhances the efficiency of coumarin-based research, enabling faster and more accurate identification of promising drug candidates. researchgate.net Emerging technologies like machine learning are expected to further refine this integration, improving the predictive power of computational models. researchgate.net

Table 3: Integrated Methodologies in Coumarin Drug Discovery
MethodologyTypeApplicationReference
Molecular DockingComputationalPredicts binding orientation, affinity, and interactions of a compound with its target. royalsocietypublishing.orgnih.gov
Molecular Dynamics (MD) SimulationComputationalSimulates the movement and interaction of the compound-target complex over time to assess stability. nih.govnih.gov
QSARComputationalDevelops models to predict biological activity based on chemical structure. tu-dortmund.deresearchgate.net
Virtual ScreeningComputationalScreens large compound libraries to identify potential hits for a specific target. nih.govnih.gov
Enzyme Inhibition AssaysExperimentalMeasures the ability of a compound to inhibit the activity of a specific enzyme. researchgate.net
Cell-Based Assays (e.g., Cytotoxicity)ExperimentalEvaluates the effect of a compound on living cells, such as cancer cell lines. nih.govnih.gov

Exploration of New Synthetic Pathways for Scalable and Sustainable Production

The development of efficient, scalable, and environmentally friendly synthetic methods is critical for the translational potential of promising compounds like this compound. While classical methods like the Pechmann condensation are widely used for synthesizing 4-arylcoumarins, recent research has focused on developing novel and more sustainable approaches. mdpi.com

Modern synthetic strategies include transition-metal-catalyzed reactions, which can offer high efficiency and atom economy. mdpi.com Domino reactions, where multiple bond-forming events occur in a single step, represent another efficient approach to constructing the 4-arylcoumarin scaffold. mdpi.com The increasing interest in coumarins has spurred the development of innovative procedures aimed at producing these compounds in high yields and in a sustainable manner. nih.gov

Green chemistry principles are being increasingly applied to coumarin synthesis. rsc.org This includes the use of environmentally benign catalysts, such as task-specific ionic liquids, which can often be recycled and reused. mdpi.comrsc.org Solvent-free reaction conditions and alternative energy sources like microwave irradiation and sonochemistry are also being explored to reduce reaction times, improve yields, and minimize waste. mdpi.comnih.gov Photocatalytic synthesis under visible light is another emerging sustainable approach. researchgate.net Developing such scalable and green synthetic routes will be essential for the cost-effective and environmentally responsible production of new coumarin-based therapeutics for clinical and commercial use. nih.gov

Table 4: Modern and Sustainable Synthetic Approaches for Coumarin Derivatives
Synthetic ApproachKey FeaturesAdvantagesReference
Transition-Metal-Catalyzed C-H FunctionalizationDirectly forms C-C bonds on the coumarin core.High atom economy, efficiency. mdpi.com
Microwave-Assisted SynthesisUses microwave irradiation to heat the reaction.Drastically reduced reaction times, improved yields. mdpi.comroyalsocietypublishing.org
Ionic Liquid CatalysisUses ionic liquids as catalysts and/or solvents.Often reusable, can enable solvent-free conditions, high yields. mdpi.commdpi.comrsc.org
Solvent-Free ReactionsReactions are conducted without a solvent, often under heating.Reduces waste, simplifies purification, environmentally friendly. nih.govrsc.org
Multicomponent ReactionsThree or more reactants combine in a single step to form the product.High efficiency, reduces number of synthetic steps. mdpi.comnih.gov
Flow ChemistryReactions are performed in a continuously flowing stream.Improved safety, scalability, and control over reaction parameters. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.